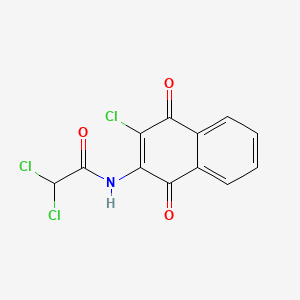

Quinonamid

Description

Properties

IUPAC Name |

2,2-dichloro-N-(3-chloro-1,4-dioxonaphthalen-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl3NO3/c13-7-8(16-12(19)11(14)15)10(18)6-4-2-1-3-5(6)9(7)17/h1-4,11H,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIEWAMOXCOLNSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058047 | |

| Record name | Quinonamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27541-88-4 | |

| Record name | Quinonamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27541-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinonamid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027541884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinonamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dichloro-N-(3-chloro-1,4-naphthoquinon-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINONAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/618QV11Q2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Fungicidal Mechanism of Quinonamid: A Deep Dive into Mitochondrial Respiration Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: A Novel Weapon in the Antifungal Arsenal

Quinonamid, with the proposed common name fenpicoxamid, represents a significant advancement in the control of ascomycete fungal pathogens.[1] Developed from the natural antifungal compound UK-2A, isolated from Streptomyces sp. 517-02, this compound offers a novel mode of action for key agricultural markets, particularly for controlling diseases in cereals.[1] This technical guide provides a comprehensive overview of the biochemical and cellular mechanism of action of this compound, offering insights for researchers and professionals engaged in the development of new antifungal agents.

This compound is classified as a Quinone inside Inhibitor (QiI) and has been assigned the Fungicide Resistance Action Committee (FRAC) code 21. Its primary strength lies in its efficacy against a range of fungal pathogens and its lack of cross-resistance to existing fungicide classes such as strobilurins, azoles, and benzimidazoles, making it a valuable tool for resistance management strategies.[1][2]

The Core Mechanism: Targeting the Powerhouse of the Fungal Cell

The fungicidal activity of this compound is not direct but relies on its conversion within the fungal cell to its active metabolite, UK-2A.[1][2][3][4] This active compound targets a critical enzyme complex in the mitochondrial respiratory chain: the cytochrome bc1 complex, also known as Complex III.

Inhibition of the Cytochrome bc1 Complex at the Qi Site

The cytochrome bc1 complex plays a pivotal role in cellular respiration by facilitating the transfer of electrons from ubiquinol to cytochrome c, a process coupled with the pumping of protons across the inner mitochondrial membrane. This proton gradient is essential for the production of ATP, the cell's primary energy currency. The complex contains two distinct quinone-binding sites: the Quinone outside (Qo) site and the Quinone inside (Qi) site.[3]

While the widely used strobilurin (QoI) fungicides target the Qo site, UK-2A, the active form of this compound, specifically inhibits the Qi site of cytochrome b, a key subunit of the complex.[1][2][3] This targeted inhibition disrupts the electron flow through the respiratory chain, effectively shutting down mitochondrial energy production.

Biochemical studies have demonstrated that UK-2A is a potent inhibitor of cytochrome c reductase activity in fungal mitochondria.[2][3][4] In contrast, the parent compound, this compound (fenpicoxamid), exhibits significantly weaker inhibition, confirming its role as a pro-fungicide that requires metabolic activation.[2][3][4]

Cellular Consequences of Qi Site Inhibition

The inhibition of the cytochrome bc1 complex by UK-2A triggers a cascade of detrimental effects within the fungal cell:

-

Rapid Loss of Mitochondrial Membrane Potential: The electron transport chain is directly responsible for maintaining the electrochemical gradient across the inner mitochondrial membrane. By blocking electron flow, UK-2A causes a swift collapse of this membrane potential.[2][3][4] This depolarization is a critical and early event in the fungicidal action of this compound.

-

Depletion of ATP Synthesis: The loss of the proton gradient directly halts the production of ATP by ATP synthase. The resulting energy deficit cripples essential cellular processes, leading to the cessation of growth and ultimately, cell death.

-

Inhibition of Fungal Growth and Spore Germination: The lack of cellular energy prevents fungal spore germination and mycelial growth. Studies have shown that this compound is a potent inhibitor of the in vitro growth of various ascomycete fungi, including the significant wheat pathogen Zymoseptoria tritici.[1]

The following diagram illustrates the proposed mechanism of action of this compound at the cellular and molecular level:

Caption: Proposed mechanism of action of this compound.

Experimental Validation of the Mechanism of Action

The elucidation of this compound's mechanism of action is supported by a robust body of experimental evidence. The following section details key experimental protocols that have been instrumental in characterizing this novel fungicide.

Protocol 1: Cytochrome c Reductase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of Complex III.

Objective: To quantify the inhibition of cytochrome c reductase activity by this compound and its active metabolite, UK-2A.

Methodology:

-

Preparation of Mitochondrial Membranes:

-

Grow the target fungal species (e.g., Zymoseptoria tritici) in a suitable liquid culture medium.

-

Harvest the fungal mycelia by filtration.

-

Disrupt the fungal cells mechanically (e.g., using a bead beater) in an ice-cold isolation buffer.

-

Centrifuge the homogenate to remove cell debris.

-

Pellet the mitochondrial fraction by ultracentrifugation.

-

Resuspend the mitochondrial pellet in a suitable buffer and determine the protein concentration.[3]

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing buffer, cytochrome c, and the mitochondrial membrane preparation.

-

Add various concentrations of the test compounds (this compound, UK-2A) or a known inhibitor (e.g., antimycin A) and a control (solvent only).

-

Initiate the reaction by adding the substrate, ubiquinol.

-

Monitor the reduction of cytochrome c spectrophotometrically by measuring the increase in absorbance at 550 nm.

-

Calculate the concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50).[3]

-

Expected Results: A significantly lower IC50 value for UK-2A compared to this compound, demonstrating that UK-2A is the primary inhibitor of Complex III.

| Compound | IC50 (nM) for Z. tritici Cytochrome c Reductase |

| UK-2A | 6.71 |

| Fenpicoxamid | 622.5 |

| Antimycin A | 7.14 |

| Azoxystrobin | 156.1 |

| Pyraclostrobin | 3.48 |

| Data adapted from Young et al. (2017)[3] |

Protocol 2: Measurement of Mitochondrial Membrane Potential

This protocol assesses the impact of the fungicide on the integrity of the mitochondrial membrane potential in whole fungal cells.

Objective: To determine the effect of this compound and UK-2A on the mitochondrial membrane potential of fungal spores.

Methodology:

-

Fungal Spore Preparation:

-

Prepare a suspension of fungal spores (e.g., from a plate culture of Z. tritici) in a suitable buffer.

-

-

Treatment and Staining:

-

Incubate the spore suspension with various concentrations of the test compounds.

-

Add a fluorescent dye that is sensitive to mitochondrial membrane potential, such as JC-1. JC-1 accumulates in mitochondria with high membrane potential, forming red fluorescent aggregates. In mitochondria with low membrane potential, it remains as green fluorescent monomers.

-

-

Flow Cytometry Analysis:

-

Analyze the treated and stained spores using a flow cytometer.

-

Quantify the percentage of cells exhibiting red and green fluorescence. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.

-

Expected Results: A dose-dependent increase in the population of spores with depolarized mitochondria (green fluorescence) upon treatment with UK-2A and, to a lesser extent, this compound.[2][3][4]

The following diagram outlines the workflow for assessing mitochondrial membrane potential:

Sources

- 1. Biological characterization of fenpicoxamid, a new fungicide with utility in cereals and other crops - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinonamid chemical structure and properties

An In-Depth Technical Guide to the Fungicide Quinonamid

Abstract

This compound (CAS RN: 27541-88-4) is a synthetic chlorinated fungicide belonging to the 1,4-naphthoquinone class of compounds. Characterized by a potent chemical scaffold, it is recognized for its activity against a range of fungal pathogens. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, probable mechanism of action, a plausible synthetic pathway, and robust analytical methodologies for its detection and quantification. This document is intended for researchers, chemists, and professionals in the fields of agrochemical development and environmental science, offering field-proven insights and self-validating protocols grounded in established chemical principles.

Chemical Identity and Structure

This compound is systematically known as 2,2-Dichloro-N-(3-chloro-1,4-dioxo-2-naphthalenyl)acetamide. Its identity is established by several key identifiers.[1][2] The core of the molecule is a 1,4-naphthoquinone ring system, which is substituted with a chlorine atom and a dichloroacetamido group. This substitution pattern is critical to its biological activity.

Key Identifiers:

-

IUPAC Name: 2,2-Dichloro-N-(3-chloro-1,4-dioxonaphthalen-2-yl)acetamide

-

CAS Number: 27541-88-4[1]

-

Molecular Formula: C₁₂H₆Cl₃NO₃[1]

-

Synonyms: Chinonamid, Quinonamide, 2-(Dichloroacetamido)-3-chloro-1,4-naphthoquinone[2]

The chemical structure of this compound is depicted below.

Physicochemical Properties

The physical and chemical properties of a fungicide are paramount as they dictate its environmental fate, solubility, and bioavailability. This compound is a solid crystalline substance with very low water solubility, a characteristic that influences its application and persistence in soil and water systems. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 318.54 g/mol | [1] |

| Melting Point | 212.5 °C | [1][2] |

| Boiling Point | 458.8 °C at 760 mmHg | [2] |

| Density | 1.62 g/cm³ | [2] |

| Water Solubility | 3 mg/L (at 23 °C) | [2] |

| Vapor Pressure | 1.34 x 10⁻⁸ mmHg (at 25 °C) | [2] |

| LogP (XLogP3) | ~2.8 - 3.0 | [2] |

| Appearance | Crystalline solid | Inferred |

Proposed Mechanism of Action

While specific mechanistic studies on this compound are not widely published, the fungicidal activity of the 1,4-naphthoquinone class is well-documented.[3] The primary mechanism is believed to be its electrophilic nature, which allows it to act as a potent inhibitor of fungal enzymes.

Causality of Action: The electron-deficient quinone ring is highly susceptible to nucleophilic attack. In a biological context, the most readily available nucleophiles are the sulfhydryl (-SH) groups of cysteine residues within essential fungal enzymes.

-

Michael Addition: this compound likely undergoes a covalent Michael-type addition reaction with these sulfhydryl groups. This irreversible binding alters the protein's three-dimensional structure.

-

Enzyme Inactivation: The structural change leads to the inactivation of the enzyme, disrupting critical metabolic pathways necessary for fungal survival, such as cellular respiration or protein synthesis.[4][5]

-

Redox Cycling (Potential Secondary Mechanism): Naphthoquinones can also participate in redox cycling, accepting an electron to form a semiquinone radical. This radical can then react with molecular oxygen to produce superoxide radicals and other reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

Plausible Synthetic Pathway

Step 1: Synthesis of 2,3-Dichloro-1,4-naphthoquinone The synthesis begins with the chlorination of 1,4-naphthoquinone. This is a well-established procedure.[7]

-

Protocol:

-

Dissolve 1,4-naphthoquinone in a suitable solvent such as methanol.

-

Add concentrated hydrochloric acid to the solution.

-

Cool the mixture in an ice bath to control the reaction temperature.

-

Bubble chlorine gas (Cl₂) through the stirred solution until thin-layer chromatography (TLC) indicates the full consumption of the starting material.

-

The product, 2,3-dichloro-1,4-naphthoquinone, precipitates out of the solution and is collected by vacuum filtration.

-

Step 2: Amination of the Dichloro-precursor The next step involves a nucleophilic aromatic substitution, where one of the chlorine atoms is displaced by an amino group.

-

Protocol:

-

Suspend the 2,3-dichloro-1,4-naphthoquinone in a solvent like ethanol.

-

Introduce an ammonia source (e.g., aqueous ammonia or ammonia gas) and heat the reaction gently.

-

The reaction selectively produces 2-amino-3-chloro-1,4-naphthoquinone.

-

The product is isolated by filtration upon cooling.

-

Step 3: Acylation to Yield this compound The final step is the acylation of the amino group with a dichloroacetylating agent. A similar reaction has been described for acylation with acetic anhydride.[8]

-

Protocol:

-

Suspend 2-amino-3-chloro-1,4-naphthoquinone in a suitable solvent (e.g., acetic acid or an inert solvent like dichloromethane).

-

Add the acylating agent, dichloroacetyl chloride, dropwise. A base (e.g., pyridine or triethylamine) may be required to scavenge the HCl byproduct.

-

Stir the mixture, possibly with gentle heating, until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to induce precipitation of the final product, this compound.

-

Collect the solid by vacuum filtration and purify by recrystallization.

-

Analytical Methodology

Accurate quantification of this compound in environmental and agricultural samples is essential for regulatory compliance and research. Due to its conjugated aromatic system and chlorinated nature, several analytical techniques are suitable.[9] A robust and widely applicable method is High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.[10]

Protocol: Quantification of this compound in Soil by HPLC-UV

This protocol provides a self-validating system for the reliable determination of this compound residues.

-

Sample Preparation (Extraction):

-

Rationale: To isolate this compound from the complex soil matrix and concentrate it for analysis.

-

Steps:

-

Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

-

Add 20 mL of acetonitrile.

-

Vortex vigorously for 1 minute, then sonicate for 15 minutes in an ultrasonic bath.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant (the acetonitrile extract) into a clean flask.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.22 µm syringe filter into an HPLC vial.

-

-

-

Chromatographic Analysis (HPLC-UV):

-

Rationale: To separate this compound from co-extracted interferences and quantify it based on its UV absorbance.

-

Conditions:

-

Instrument: Standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The nonpolar stationary phase effectively retains the moderately nonpolar this compound.

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: ~270 nm (chosen to maximize sensitivity for the naphthoquinone chromophore).

-

Column Temperature: 30 °C.

-

-

-

Quantification:

-

Rationale: To determine the concentration of the analyte by comparing its response to that of known standards.

-

Steps:

-

Prepare a series of calibration standards of this compound in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the prepared sample extract.

-

Calculate the concentration in the sample by interpolating its peak area on the calibration curve, accounting for the initial sample weight and final extract volume.

-

-

Environmental Fate and Toxicology

The environmental persistence of chlorinated organic compounds is a significant consideration. With low water solubility and a moderate LogP value, this compound is expected to bind to soil organic matter. Its degradation in the environment would likely proceed via hydrolytic, photolytic, and microbial pathways.[11] The persistence can be highly variable depending on soil type, temperature, moisture, and microbial activity.[12] Detailed toxicological data for this compound is limited in the public domain, but compounds in the naphthoquinone class are known to exhibit a range of biological activities, including antifungal and antibacterial properties.[3]

Conclusion

This compound is a well-defined chlorinated naphthoquinone fungicide. Its chemical structure confers specific physicochemical properties, such as low water solubility, that are central to its application and environmental behavior. While its precise fungicidal target requires further elucidation, its mechanism is likely consistent with other electrophilic quinones that act by inactivating essential fungal enzymes. The outlined synthetic and analytical protocols provide a robust framework for future research and development, enabling scientists to synthesize, detect, and quantify this compound with confidence and precision. Further investigation into its specific biological targets and environmental degradation pathways will be crucial for optimizing its use and ensuring environmental stewardship.

References

-

This compound . CAS Common Chemistry. CAS, a division of the American Chemical Society, n.d. [Link]

-

Analytical techniques for the determination of biologically active quinones in biological and environmental samples . Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum . PMC - NIH. [Link]

-

Environmental fate and exposure; neonicotinoids and fipronil . PMC - NIH. [Link]

-

Analytical Methods for Identification and Quantification of Quinoa Saponins: A Review . ResearchGate. [Link]

-

Flavonoids as biopesticides - Systematic assessment of sources, structures, activities and environmental fate . PubMed. [Link]

-

SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4- NAPHTHOQUINONE: A REVIEW . Semantic Scholar. [Link]

-

A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health . PMC - PubMed Central. [Link]

-

Analytical Methods for Identification and Quantification of Quinoa Saponins: A Review . PubMed. [Link]

-

Fungicide Modes of Action and Spectrum . CABI Digital Library. [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF HALOGEN SUBSTITUTED 1,4-NAPHTHOQUINONES AS POTENT ANTIFUNGAL AGENTS . Sciforum. [Link]

-

Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds . Semantic Scholar. [Link]

-

SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW . International Journal of Research -GRANTHAALAYAH. [Link]

-

Primary Mode of Action of the Novel Sulfonamide Fungicide against Botrytis cinerea and Field Control Effect on Tomato Gray Mold . MDPI. [Link]

-

ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW . YMER. [Link]

Sources

- 1. CN100347141C - Preparation method of 2,3-dichlor-1,4-naphthaquinones - Google Patents [patents.google.com]

- 2. Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum [elifesciences.org]

- 3. granthaalayahpublication.org [granthaalayahpublication.org]

- 4. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sciforum.net [sciforum.net]

- 9. Analytical techniques for the determination of biologically active quinones in biological and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ymerdigital.com [ymerdigital.com]

- 11. Environmental fate and exposure; neonicotinoids and fipronil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Quinolines, Quinoxalines, and Quinazolinones Bearing Amide Functionalities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline, quinoxaline, and quinazolinone scaffolds are privileged heterocyclic systems that form the core of a multitude of biologically active compounds. When functionalized with amide or sulfonamide moieties, their therapeutic potential is significantly enhanced, leading to the development of agents with a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties. This in-depth technical guide provides a comprehensive overview of the synthetic strategies for accessing these important classes of molecules. It is designed to be a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, offering not only detailed experimental protocols but also insights into the rationale behind the chosen synthetic routes and the structure-activity relationships that guide modern drug design.

Introduction: The Significance of Quinoline, Quinoxaline, and Quinazolinone Scaffolds in Medicinal Chemistry

Quinoline, quinoxaline, and quinazolinone are nitrogen-containing heterocyclic compounds that have garnered immense interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The fusion of a benzene ring to a pyridine, pyrazine, or pyrimidine ring, respectively, creates rigid, planar structures that can effectively interact with various biological targets.

The introduction of an amide or sulfonamide functional group onto these core structures is a common and highly effective strategy in drug design.[3][4][5] These groups can act as hydrogen bond donors and acceptors, crucial for molecular recognition at the active sites of enzymes and receptors. Furthermore, their physicochemical properties can be readily modulated to optimize pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).

This guide will delve into the synthetic methodologies for preparing these important compound classes, providing both foundational knowledge and practical, field-proven protocols.

Synthesis of Quinolines with Amide and Sulfonamide Functionalities

The quinoline ring system is a fundamental scaffold in a variety of natural products and synthetic drugs.[2] The functionalization of this core with amide and sulfonamide groups has led to the discovery of potent therapeutic agents.[6][7]

General Synthetic Strategies

Several classical and modern synthetic methods are employed to construct the quinoline core, which can then be further functionalized. Key strategies include:

-

Friedländer Annulation: This is a widely used method for synthesizing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

-

Combes Quinoline Synthesis: This reaction involves the condensation of an aniline with a β-diketone.

-

Doebner-von Miller Reaction: A versatile method that utilizes the reaction of an α,β-unsaturated carbonyl compound with an aniline.

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern approaches often involve the use of Suzuki, Heck, and Buchwald-Hartwig couplings to introduce various substituents, including those that can be converted to amide or sulfonamide groups.[7]

Experimental Protocol: Synthesis of a Quinoline-Sulfonamide Derivative

This protocol details a multi-step synthesis of a novel quinoline-sulfonamide derivative, adapted from modern synthetic methodologies.[6][7]

Workflow Diagram:

Caption: Synthetic workflow for a quinoline-sulfonamide derivative.

Step-by-Step Methodology:

-

Step 1: Suzuki Coupling to form the Aminoquinoline Intermediate.

-

To a solution of 2-chloroquinoline (1.0 eq) in a 3:1 mixture of toluene and ethanol, add 4-aminophenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

De-gas the mixture with argon for 15 minutes.

-

Heat the reaction mixture to 80°C and stir for 12 hours under an argon atmosphere.

-

After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(quinolin-2-yl)aniline.

-

-

Step 2: Sulfonylation to Yield the Final Product.

-

Dissolve the 4-(quinolin-2-yl)aniline (1.0 eq) in pyridine at 0°C.

-

Slowly add benzenesulfonyl chloride (1.1 eq) to the solution.

-

Allow the reaction to warm to room temperature and stir for 6 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Recrystallize the crude product from ethanol to obtain the pure N-(4-(quinolin-2-yl)phenyl)benzenesulfonamide.

-

Data Summary Table:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 4-(quinolin-2-yl)aniline | C₁₅H₁₂N₂ | 220.27 | 85 | 135-137 |

| N-(4-(quinolin-2-yl)phenyl)benzenesulfonamide | C₂₁H₁₆N₂O₂S | 372.43 | 92 | 210-212 |

Synthesis of Quinoxalines with Amide and Sulfonamide Functionalities

Quinoxaline derivatives are known for their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3] The incorporation of a sulfonamide moiety has been shown to enhance their therapeutic potential.[3]

General Synthetic Strategies

The most common method for synthesizing the quinoxaline core is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. Variations of this method allow for the introduction of diverse substituents. Subsequent functionalization, such as nitration followed by reduction to an amine, provides a handle for the introduction of amide or sulfonamide groups.

Experimental Protocol: Synthesis of a Quinoxaline-Sulfonamide Derivative

This protocol outlines the synthesis of a quinoxaline-sulfonamide derivative, a class of compounds with noted biological activity.[3]

Workflow Diagram:

Caption: Synthetic pathway for a quinoxaline-sulfonamide.

Step-by-Step Methodology:

-

Step 1: Synthesis of Quinoxaline.

-

To a solution of o-phenylenediamine (1.0 eq) in ethanol, add an aqueous solution of glyoxal (40%, 1.05 eq) dropwise.

-

Reflux the reaction mixture for 2 hours.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Recrystallize the solid residue from ethanol/water to obtain pure quinoxaline.

-

-

Step 2: Chlorosulfonylation of Quinoxaline.

-

Add quinoxaline (1.0 eq) portion-wise to chlorosulfonic acid (5.0 eq) at 0°C.

-

Heat the mixture to 70°C and stir for 4 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield quinoxaline-6-sulfonyl chloride.

-

-

Step 3: Amination to form the Sulfonamide.

-

To a solution of aniline (1.1 eq) and triethylamine (1.5 eq) in dichloromethane at 0°C, add a solution of quinoxaline-6-sulfonyl chloride (1.0 eq) in dichloromethane dropwise.

-

Stir the reaction at room temperature for 8 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to afford the desired N-phenylquinoxaline-6-sulfonamide.

-

Data Summary Table:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| Quinoxaline | C₈H₆N₂ | 130.15 | 95 | White solid |

| Quinoxaline-6-sulfonyl chloride | C₈H₅ClN₂O₂S | 228.65 | 78 | Yellow solid |

| N-phenylquinoxaline-6-sulfonamide | C₁₄H₁₁N₃O₂S | 285.32 | 88 | Pale yellow solid |

Synthesis of Quinazolinones with Amide and Carboxamide Functionalities

Quinazolinone and its derivatives are a significant class of heterocyclic compounds with a wide array of biological activities, including antimicrobial and cytotoxic effects.[8][9] The presence of an amide or carboxamide group is often crucial for their biological function.[10]

General Synthetic Strategies

The Niementowski quinazolinone synthesis, which involves the reaction of anthranilic acid with an amide, is a classical approach. Modern methods often employ multi-component reactions or palladium-catalyzed cyclization reactions to construct the quinazolinone core.

Experimental Protocol: Synthesis of a Quinazolinone-2-carboxamide Derivative

This protocol describes the synthesis of a quinazolinone-2-carboxamide, a scaffold that has shown promise as an antimalarial agent.[10]

Workflow Diagram:

Caption: Synthesis of a quinazolinone-2-carboxamide derivative.

Step-by-Step Methodology:

-

Step 1: Formation of the Intermediate Amide.

-

To a solution of anthranilic acid (1.0 eq) in aqueous sodium hydroxide (10%) at 0°C, add 2-chloroacetyl chloride (1.1 eq) dropwise.

-

Stir the mixture vigorously for 1 hour at 0°C.

-

Acidify the solution with concentrated HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 2-((2-chloroacetyl)amino)benzoic acid.

-

-

Step 2: Cyclization to form the Quinazolinone Core.

-

Heat the 2-((2-chloroacetyl)amino)benzoic acid (1.0 eq) with an excess of formamide at 150°C for 4 hours.

-

Cool the reaction mixture and pour it into water.

-

Filter the precipitate, wash with water, and dry to yield 2-(chloromethyl)quinazolin-4(3H)-one.

-

-

Step 3: Synthesis of the Final Carboxamide.

-

To a solution of 2-(chloromethyl)quinazolin-4(3H)-one (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and benzylamine (1.2 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction into water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by column chromatography to give 2-((benzylamino)methyl)quinazolin-4(3H)-one.

-

Data Summary Table:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Appearance |

| 2-((2-chloroacetyl)amino)benzoic acid | C₉H₈ClNO₃ | 213.62 | 90 | White powder |

| 2-(chloromethyl)quinazolin-4(3H)-one | C₉H₇ClN₂O | 194.62 | 75 | Off-white solid |

| 2-((benzylamino)methyl)quinazolin-4(3H)-one | C₁₆H₁₅N₃O | 265.31 | 82 | White solid |

Structure-Activity Relationships (SAR) and Biological Applications

The biological activity of these heterocyclic amides is highly dependent on the nature and position of substituents on both the heterocyclic core and the amide functionality.

-

Quinolines: Substitution at the 2- and 4-positions of the quinoline ring significantly influences activity. The nature of the substituent on the sulfonamide nitrogen also plays a critical role in determining the biological profile, which includes antibacterial, antifungal, and anticancer activities.[6]

-

Quinoxalines: The substitution pattern on the benzene ring of the quinoxaline core can modulate the electronic properties and, consequently, the biological activity. These compounds have shown a wide array of activities, including antimicrobial, anti-inflammatory, and antitumor effects.[3]

-

Quinazolinones: Structure-activity relationship studies have revealed that substitutions at the 2- and 3-positions are crucial for antimicrobial and cytotoxic activities.[8] The presence of a substituted aromatic ring at the 3-position and various functional groups at the 2-position are often essential for potent activity.[8][9]

Conclusion

This technical guide has provided a detailed overview of the synthesis of quinoline, quinoxaline, and quinazolinone derivatives bearing amide and sulfonamide functionalities. The protocols and strategies discussed herein are based on established and contemporary chemical literature, offering a solid foundation for researchers in the field. The remarkable diversity of biological activities exhibited by these scaffolds underscores their continued importance in the quest for novel therapeutic agents. Further exploration of these privileged structures, guided by a deep understanding of their synthesis and structure-activity relationships, will undoubtedly lead to the discovery of new and improved drugs.

References

-

Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. Available from: [Link]

-

Recent advances in the synthesis of quinolines: a review. RSC Publishing. Available from: [Link]

-

Biologically active quinoline and quinazoline alkaloids part I. PMC - PubMed Central. Available from: [Link]

-

Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ResearchGate. Available from: [Link]

-

Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. PMC - PubMed Central. Available from: [Link]

-

Synthesis of guanosine and its derivatives from 5-amino-1-beta-D-ribofuranosyl-4-imidazolecarboxamide. III. Formation of a novel cycloimidazole nucleoside and its cleavage reactions. NIH. Available from: [Link]

-

Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. ResearchGate. Available from: [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. Available from: [Link]

-

Plants that have Quinoline Alkaloid and their Biological Activity. Longdom Publishing. Available from: [Link]

-

Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. Available from: [Link]

-

Quinazolinone and quinazoline derivatives: Recent structures with potent antimicrobial and cytotoxic activities. ResearchGate. Available from: [Link]

-

Recent Advances in Cyanamide Chemistry: Synthesis and Applications. MDPI. Available from: [Link]

-

Quinoa Secondary Metabolites and Their Biological Activities or Functions. PMC - NIH. Available from: [Link]

-

Thioamide synthesis by thionation. Organic Chemistry Portal. Available from: [Link]

-

Quinoxaline derivatives: structure-activity relationships and physiological implications of inhibition of N-methyl-D-aspartate and non-N-methyl-D-aspartate receptor-mediated currents and synaptic potentials. PubMed. Available from: [Link]

-

Evaluation of the antimicrobial and antioxidants potentialities of two Lebanese cultivars of Quinoa (Chenopodium Quinoa Willd.). PMC. Available from: [Link]

-

Sulfonamide derivatives: Synthesis and applications. ResearchGate. Available from: [Link]

-

Synthesis of guanosine and its derivatives from 5-amino-1-beta-D-ribofuranosyl-4-imidazolecarboxamide. III. Formation of a novel cycloimidazole nucleoside and its cleavage reactions. PubMed. Available from: [Link]

Sources

- 1. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Quinonamid: A Novel Qi Site Inhibitor Fungicide

Foreword: A New Frontier in Fungal Pathogen Control

The relentless evolution of fungicide resistance in plant pathogens necessitates a continuous search for novel modes of action. The quinoline amide class of fungicides, exemplified by compounds such as the one developed by Syngenta, represents a significant advancement in this pursuit. This technical guide provides an in-depth exploration of "Quinonamid," a representative quinoline amide fungicide, with a focus on its mechanism as a potent inhibitor of the mitochondrial cytochrome bc1 complex at the Qi site. While public domain data on this specific molecule is emerging, we will draw upon established principles and detailed studies of analogous Qi site inhibitors, such as fenpicoxamid, to provide a comprehensive and scientifically grounded overview for researchers, scientists, and drug development professionals.

Introduction to this compound: Chemical and Physicochemical Properties

This compound belongs to the quinoline amide chemical class. A notable example from this class, developed by Syngenta, is a mixture of stereoisomers with the chemical name N-(2R)-[1,3-dimethyl-1-(benzyl)butyl]-8-fluoro-3-quinolinamide and its (2S)-isomer[1]. This structural motif marks a departure from many existing fungicide classes, offering a new tool for resistance management[1].

| Property | Value | Source |

| Chemical Name | N-(2R)-[1,3-dimethyl-1-(benzyl)butyl]-8-fluoro-3-quinolinamide with N-(2S)-[1,3-dimethyl-1-(benzyl)butyl]-8-fluoro-3-quinolinamide | [1] |

| Molecular Formula | C23H25FN2O | [1] |

| Molecular Weight | 364.456 g/mol | [1] |

| CAS Registry No. | 2132414-04-9 (mixture) | [1] |

| Density (20°C) | 1.133 ± 0.06 g/cm³ | [1] |

| Boiling Point | 561.1 ± 40.0 °C | [1] |

| pKa (25°C) | 13.27 ± 0.46 | [1] |

The Core Mechanism: Inhibition of the Cytochrome bc1 Complex at the Qi Site

The fungicidal activity of this compound stems from its ability to disrupt cellular respiration in pathogenic fungi. Specifically, it targets Complex III, also known as the cytochrome bc1 complex, a critical enzyme in the mitochondrial electron transport chain. This complex facilitates the transfer of electrons from ubiquinol to cytochrome c, a process coupled with the pumping of protons across the inner mitochondrial membrane to generate ATP[2].

The cytochrome bc1 complex possesses two distinct quinone-binding sites: the Qo (quinone oxidation) site and the Qi (quinone reduction) site. This compound functions as a Qi site inhibitor (QiI) . By binding to the Qi site, it blocks the reduction of ubiquinone to ubiquinol, thereby interrupting the Q-cycle and halting the electron flow through the respiratory chain[2][3]. This leads to a rapid depletion of cellular ATP, ultimately resulting in fungal cell death[4].

A key advantage of this mode of action is its novelty. Many established fungicides, such as the strobilurins (QoIs), target the Qo site[5][6]. The emergence of resistance to QoIs, often through mutations like the G143A substitution in the cytochrome b gene, has compromised their efficacy[3]. As a Qi site inhibitor, this compound is not affected by this common resistance mechanism, making it a valuable tool for managing resistant pathogen populations[2][3].

Figure 1: Mechanism of action of this compound at the Qi site of Complex III in the mitochondrial electron transport chain.

Fungicidal Spectrum

This compound exhibits broad-spectrum activity against a range of ascomycete plant pathogens. Extensive bioassays have demonstrated significant inhibitory effects against economically important diseases[1].

| Pathogen | Disease |

| Botrytis cinerea | Grey Mould |

| Fusarium spp. | Fusarium Head Blight, Root Rot |

| Septoria spp. | Leaf Blotch of Cereals |

| Magnaporthe oryzae | Rice Blast |

| Gaeumannomyces graminis | Take-all Disease of Cereals |

This table is based on reported fungicidal activity of a representative quinoline amine fungicide.[1]

Experimental Protocols for Characterization

Assay for Mitochondrial Respiration Inhibition

To quantify the inhibitory effect of this compound on mitochondrial function, an oxygen consumption assay using isolated mitochondria is a standard and robust method. This protocol allows for the determination of the IC50 value, the concentration of the inhibitor required to reduce the maximal respiratory rate by 50%.

Rationale: This assay directly measures the activity of the electron transport chain. By providing specific substrates for different complexes, the inhibitory effect on Complex III can be isolated and quantified.

Figure 2: Workflow for determining the IC50 of this compound using a mitochondrial oxygen consumption assay.

Step-by-Step Protocol:

-

Mitochondria Isolation:

-

Grow the target fungal species in a suitable liquid medium (e.g., Potato Dextrose Broth) to the mid-logarithmic phase.

-

Harvest mycelia by filtration and wash with a suitable buffer.

-

Homogenize the mycelia in an ice-cold isolation buffer containing osmotic support (e.g., mannitol, sucrose) and protease inhibitors.

-

Perform differential centrifugation to pellet the mitochondrial fraction[7]. The final pellet should be resuspended in a minimal volume of isolation buffer.

-

-

Protein Quantification:

-

Determine the protein concentration of the mitochondrial suspension using a standard method such as the bicinchoninic acid (BCA) assay. This is crucial for normalizing respiration rates.

-

-

Assay Setup:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well microplate suitable for oxygen consumption measurements, add the mitochondrial suspension to each well at a pre-determined optimal concentration (e.g., 0.05-0.2 mg/mL).

-

Add the this compound dilutions to the respective wells. Include solvent controls (e.g., DMSO).

-

-

Oxygen Consumption Measurement:

-

Use a microplate-based oxygen consumption analyzer (e.g., Seahorse XF Analyzer or a plate reader with an oxygen-sensitive fluorescent probe).

-

Initiate the assay by adding a substrate mixture that feeds electrons into Complex III (e.g., succinate for Complex II-driven respiration, in the presence of rotenone to inhibit Complex I).

-

Monitor the decrease in oxygen concentration over time to determine the oxygen consumption rate (OCR).

-

-

Data Analysis:

-

Calculate the percentage inhibition of OCR for each this compound concentration relative to the solvent control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

In Vitro Fungicidal Activity Assay (EC50 Determination)

This assay determines the effective concentration of this compound required to inhibit 50% of fungal growth in vitro.

Rationale: This whole-organism assay provides a measure of the compound's overall efficacy, encompassing uptake, metabolism, and target-site activity.

Step-by-Step Protocol:

-

Media Preparation:

-

Prepare a suitable solid growth medium (e.g., Potato Dextrose Agar, PDA).

-

Autoclave the medium and allow it to cool to approximately 50-55°C.

-

-

Incorporation of Fungicide:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Add appropriate volumes of the stock solution to the molten agar to achieve a range of final concentrations. Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth.

-

Pour the amended agar into sterile Petri dishes.

-

-

Inoculation:

-

From a fresh culture of the target fungus, take a mycelial plug of a standard diameter (e.g., 5 mm) from the edge of an actively growing colony.

-

Place the mycelial plug, mycelium-side down, in the center of each agar plate.

-

-

Incubation:

-

Incubate the plates at the optimal growth temperature for the fungus in the dark.

-

-

Data Collection and Analysis:

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate has reached a substantial size.

-

Calculate the percentage of growth inhibition for each concentration relative to the control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting to a dose-response curve[8][9].

-

Resistance and Structure-Activity Relationship (SAR)

Resistance Mechanisms

While this compound's novel mode of action allows it to circumvent existing resistance to QoI fungicides, the potential for the development of resistance to Qi site inhibitors must be considered. Potential mechanisms of resistance could include:

-

Target Site Mutations: Alterations in the amino acid sequence of the Qi binding pocket in cytochrome b could reduce the binding affinity of this compound. Studies on other Qi site inhibitors have identified specific mutations that confer resistance[3].

-

Efflux Pumps: Overexpression of multidrug resistance transporters could actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.

-

Metabolic Degradation: Enhanced metabolic breakdown of this compound into non-toxic forms by the fungus.

Continuous monitoring of pathogen populations in areas where this compound is used will be essential for early detection and management of resistance.

Structure-Activity Relationship (SAR)

The development of potent quinoline-based fungicides like this compound is guided by an understanding of the relationship between chemical structure and biological activity[10][11]. Key aspects of the SAR for quinoline derivatives often involve:

-

Substitutions on the Quinoline Ring: The nature and position of substituents on the quinoline core are critical for target binding and overall activity. For instance, the fluorine atom at the 8-position in the representative "quinoline amine" likely plays a role in its electronic properties and binding interactions[1][10].

-

The Amide Linker: The amide group and the nature of the substituent attached to it are crucial for orienting the molecule within the Qi binding pocket.

-

Stereochemistry: As indicated by the development of a mixture of (2R) and (2S) isomers, the three-dimensional arrangement of the molecule can significantly impact its biological activity[1]. Often, one stereoisomer is significantly more active than the other.

Further research into the SAR of quinoline amides will enable the design of next-generation fungicides with improved potency, spectrum, and resistance profiles.

Analytical Methods for Detection

For research, quality control, and residue analysis, robust analytical methods are essential. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique for the quantification of novel fungicides like this compound in various matrices[12].

General Workflow for HPLC-MS/MS Analysis:

-

Sample Preparation:

-

Extraction: Homogenize the sample matrix (e.g., plant tissue, soil) and extract with an appropriate organic solvent (e.g., acetonitrile). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common approach for pesticide residue analysis[12].

-

Clean-up: Remove interfering matrix components using solid-phase extraction (SPE) or disposable pipette extraction (DPX)[12].

-

-

Chromatographic Separation:

-

Inject the cleaned-up extract onto a suitable HPLC column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.

-

-

Mass Spectrometric Detection:

-

Ionize the analyte using electrospray ionization (ESI) in positive or negative mode.

-

Use tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting a specific precursor ion for this compound and monitoring for characteristic product ions.

-

Conclusion and Future Directions

This compound and the broader class of quinoline amide fungicides represent a promising new development in the fight against fungal plant diseases. Their novel mode of action as Qi site inhibitors provides an effective tool for managing pathogens that have developed resistance to other fungicide classes. The in-depth understanding of their mechanism, coupled with robust experimental and analytical methods, will be crucial for their successful and sustainable deployment in agriculture. Future research should focus on further elucidating the specific binding interactions within the Qi site, monitoring for the emergence of resistance, and exploring the full potential of the quinoline amide scaffold for the development of new and improved fungicidal agents.

References

-

Fenpicoxamid (Ref: XDE 777). AERU - University of Hertfordshire. (2026-01-19). [Link]

-

New Quinoline Amide Fungicide: Research Progress and Application Prospects of Quinoline Amine. Oreate AI Blog. (2026-01-07). [Link]

-

Fenpicoxamid (305). Food and Agriculture Organization of the United Nations. [Link]

-

Technical Bulletin Cereals. Corteva Agriscience. [Link]

-

Young, D. H., et al. (2017). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A. Pest Management Science, 73(10), 2005-2016. [Link]

-

Li, Y., et al. (2020). Residue analysis of fungicides fenpicoxamid, isofetamid, and mandestrobin in cereals using zirconium oxide disposable pipette extraction clean-up and ultrahigh-performance liquid chromatography-tandem mass spectrometry. Journal of the Science of Food and Agriculture, 100(12), 4587-4594. [Link]

-

Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. (2025-03-25). [Link]

-

Li, H., et al. (2021). Bioassay-Guided Isolation of Broad-Spectrum Fungicidal Active Compound from Artemisia ordosica. Molecules, 26(18), 5649. [Link]

-

Median effective concentration (EC50) values of protective activity for partial target molecules against tobacco mosaic virus (TMV). ResearchGate. [Link]

-

Andriole, V. T. (1988). Structure--activity relationship of quinolones. Journal of Antimicrobial Chemotherapy, 22 Suppl C, 73-83. [Link]

-

Wang, Y., et al. (2025). Indoloquinoline alkaloid neocryptolepine derivative inhibits Botrytis cinerea by targeting thiamine thiazole synthase. Proceedings of the National Academy of Sciences, 122(12), e2419611122. [Link]

-

Early Detection of Fungicide Resistance Through Sensitivity Testing of Various Fungicide Active Ingredients and Genetic Variation of Downy Mildew-Causing Peronosclerospora maydis from Maize (Corn) Production Centers in Java, Indonesia. ResearchGate. [Link]

-

Quintozene Fungicide: Effective Protection Against Fungal Diseases. YouTube. (2024-03-21). [Link]

-

Allele-Specific Detection Methods for QoI Fungicide-Resistant Erysiphe necator in Vineyards. American Phytopathological Society. [Link]

-

Comparison of sensitivity to a range of fungicides in contemporary genotypes of Phytophthora infestans. Agriculture and Horticulture Development Board. [Link]

-

Fungicide Theory of Use and Mode of Action. University of California Agriculture and Natural Resources. [Link]

-

Biochemical Characterization, Antifungal Activity, and Relative Gene Expression of Two Mentha Essential Oils Controlling Fusarium oxysporum, the Causal Agent of Lycopersicon esculentum Root Rot. National Center for Biotechnology Information. [Link]

-

Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. [Link]

-

Quinconazole. AERU - University of Hertfordshire. [Link]

-

Overview of the structure-activity relationship (SAR) of quinoxaline... ResearchGate. [Link]

-

The rising threat of fungicide resistance in plant pathogenic fungi: Botrytis as a case study. Journal of Fungi. [Link]

-

Fungicides. Syngenta India. [Link]

-

THE QUINONE OUTSIDE INHIBITOR FUNGICIDES, A PERSPECTIVE GROUP OF PLANT PROTECTION PRODUCTS. ResearchGate. [Link]

-

Picolinamide complex III inhibitors: A review of quinone inside inhibitors and the importance of bioisosteric principles in the discoveries of these new fungicides. American Chemical Society. [Link]

-

Modes of Action. Field Crop Diseases Victoria - extensionAUS. (2020-06-15). [Link]

-

Understanding Fungicide Resistance. USGA Green Section Record. (2017-07-07). [Link]

-

An Efficient and Green Ag/AgCl Nanoparticle Derived from Ginger Straw Waste Against Crop Soil-Borne Pathogens. MDPI. [Link]

-

Frequency distribution of zoxamide EC50 values (effective... ResearchGate. [Link]

-

Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. MDPI. (2022-10-12). [Link]

-

Take Action for Fungicide Resistance. YouTube. (2018-09-12). [Link]

-

New Syngenta fungicide to cover full range of crops. YouTube. (2019-08-09). [Link]

-

FENPICOXAMID. World Health Organization (WHO). [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. (2025-07-18). [Link]

-

Bioassays for Assessing the Fate of Brassicaceae-derived Biopesticides in Soil and an Analysis of the Kinetics of Myrosinase Iso. University of Idaho. [Link]

-

Structure-activity relationship of anticancer drug candidate quinones. National Center for Biotechnology Information. [Link]

-

Validation of Fungicide Spray Strategies and Selection for Fenhexamid Resistance in Botrytis cinerea on Greenhouse-Grown Grapevines. ResearchGate. [Link]

-

Syngenta Fungicides. Nexles International. [Link]

-

Cleaner and Greener with Syngenta Fungicides. YouTube. (2022-11-28). [Link]

Sources

- 1. New Quinoline Amide Fungicide: Research Progress and Application Prospects of Quinoline Amine - Oreate AI Blog [oreateai.com]

- 2. Picolinamide complex III inhibitors: A review of quinone inside inhibitors and the importance of bioisosteric principles in the discoveries of these new fungicides - American Chemical Society [acs.digitellinc.com]

- 3. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]

- 6. researchgate.net [researchgate.net]

- 7. Fungicide Theory of Use and Mode of Action | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 8. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]

- 9. researchgate.net [researchgate.net]

- 10. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Residue analysis of fungicides fenpicoxamid, isofetamid, and mandestrobin in cereals using zirconium oxide disposable pipette extraction clean-up and ultrahigh-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Quinone-based Fungicides in Modern Agriculture

An In-depth Technical Guide on the Biological Activity of Quinone-based Fungicides Against Plant Pathogens

Plant pathogens pose a significant and persistent threat to global food security, causing substantial crop losses annually. The development and application of effective fungicides are paramount in mitigating these threats. Among the diverse chemical classes of fungicides, quinone-based compounds represent a cornerstone of disease management strategies. This guide provides a comprehensive technical overview of the biological activity of quinone-based fungicides, a class of compounds that includes naturally derived quinones, quinolines, and quinoxalines, against a broad spectrum of plant pathogens. While the specific compound "Quinonamid" is not documented in current scientific literature, this guide will delve into the well-established principles and methodologies applicable to the broader and highly relevant class of quinone-containing fungicides.

This document is intended for researchers, scientists, and professionals in the field of agrochemical development. It aims to provide not only a thorough understanding of the mechanisms of action and spectrum of activity but also detailed, field-proven experimental protocols for the evaluation of these vital compounds. The insights provided herein are grounded in established scientific principles to facilitate the discovery and development of novel, effective fungicidal agents.

Part 1: Deciphering the Mechanism of Action of Quinone-based Fungicides

The efficacy of quinone-based fungicides is rooted in their ability to disrupt fundamental cellular processes within pathogenic fungi. The primary mode of action for many of these compounds is the inhibition of mitochondrial respiration, a critical pathway for energy production in the form of ATP.

1.1. Disruption of the Electron Transport Chain

Quinone-based fungicides are renowned for their ability to interfere with the electron transport chain (ETC) in fungal mitochondria. They are broadly classified into two major groups based on their specific target site within the ETC:

-

Quinone outside Inhibitors (QoIs): These fungicides bind to the Qo site of the cytochrome bc1 complex (Complex III) of the ETC. This binding blocks the transfer of electrons from ubiquinol to cytochrome c, thereby halting ATP synthesis and leading to fungal cell death.[1] The inhibition of energy production prevents spore germination on the leaf surface.[1]

-

Quinone inside Inhibitors (QiIs): A newer class of fungicides, QiIs, bind to the Qi site of the cytochrome bc1 complex.[2] This also disrupts the electron flow within the complex, leading to a similar outcome of energy deprivation and fungal growth inhibition.[3][4]

The disruption of the ETC is a highly effective fungicidal mechanism due to the essential role of aerobic respiration in the life cycle of most plant pathogenic fungi. Molecular docking studies have been instrumental in elucidating the specific binding interactions between these fungicides and their target enzymes, providing a rational basis for the design of new and more potent inhibitors.[5][6][7][8][9]

Caption: Mechanism of action of QoI and QiI fungicides on the fungal mitochondrial electron transport chain.

1.2. Other Antifungal Mechanisms

Beyond the disruption of respiration, some quinone-based fungicides exhibit other mechanisms of action, including:

-

Inhibition of Spore Germination and Cell Division: Certain dicarboximide fungicides, which can be structurally related to quinones, act by inhibiting spore germination and interfering with cell division.[10]

-

Membrane Disruption: Some 8-hydroxyquinoline derivatives have been shown to enhance fungal cell permeability, leading to the leakage of intracellular contents and cell death.[11]

Part 2: Spectrum of Activity and Efficacy of Quinone-based Fungicides

Quinone-based fungicides are valued for their broad spectrum of activity against a wide array of plant pathogens across different fungal classes.

2.1. Target Pathogens

This class of fungicides has demonstrated efficacy against economically important pathogens, including:

-

Oomycetes: Such as Phytophthora infestans (late blight of potato and tomato) and Pythium aphanidermatum.[12]

-

Ascomycetes: Including Colletotrichum gloeosporioides (anthracnose on various crops) and Fusarium oxysporum (Fusarium wilt).[2][13][14]

-

Basidiomycetes: Such as Rhizoctonia solani (sheath blight of rice).[15]

-

Deuteromycetes: Various species causing leaf spots and other diseases.

2.2. Quantitative Efficacy Data

The efficacy of a fungicide is typically quantified by its half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of fungal growth. The following table provides a representative summary of the efficacy of various quinone-related fungicides against key plant pathogens, based on published data.

| Fungicide Class/Compound | Target Pathogen | EC50 (µg/mL) | Reference |

| Cyazofamid (Imidazole) | Phytophthora infestans | 0.008 - 0.2 | [12] |

| Quinoxaline Derivative | Rhizoctonia solani | 8.54 | [15] |

| Florylpicoxamid (QiI) | Colletotrichum gloeosporioides | 0.069 | [2] |

| Quinazolinone Derivative | Fusarium oxysporum | < 300 (62.42% inhibition) | [13] |

Part 3: Experimental Protocols for Efficacy Assessment

The robust evaluation of a novel fungicide is contingent upon well-designed and meticulously executed experimental protocols. Both in vitro and in vivo assays are essential to fully characterize the biological activity of a candidate compound.

3.1. In Vitro Antifungal Assays

In vitro assays provide a controlled environment to determine the direct antifungal activity of a compound against a specific pathogen.

Protocol 1: Mycelial Growth Inhibition Assay

This assay is fundamental for determining the EC50 value of a fungicide.

Materials:

-

Pure culture of the target fungal pathogen.

-

Appropriate growth medium (e.g., Potato Dextrose Agar - PDA).

-

Test compound dissolved in a suitable solvent (e.g., DMSO).

-

Sterile petri dishes, micropipettes, and other standard laboratory equipment.

Procedure:

-

Preparation of Amended Media: Prepare the fungal growth medium and autoclave. Allow it to cool to approximately 50-60°C. Add the test compound at various concentrations to the molten agar. Pour the amended agar into sterile petri dishes.

-

Inoculation: From the margin of an actively growing fungal culture, take a mycelial plug (typically 4-5 mm in diameter) and place it in the center of each agar plate.

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

-

Data Collection: After a defined incubation period (e.g., 3-7 days), measure the radial growth of the fungal colony.

-

Analysis: Calculate the percentage of growth inhibition relative to a control (medium with solvent only). Use this data to determine the EC50 value through probit analysis or other statistical methods.[14]

Caption: Workflow for an in vitro mycelial growth inhibition assay.

3.2. In Vivo Antifungal Assays

In vivo assays are crucial for evaluating the efficacy of a fungicide under conditions that more closely mimic a real-world agricultural setting.

Protocol 2: Whole Plant Disease Control Assay

This assay assesses the ability of a compound to protect a host plant from infection.

Materials:

-

Healthy, susceptible host plants of a uniform age and size.

-

Culture of the target pathogen for inoculum preparation.

-

Test compound formulated for application (e.g., as a spray).

-

Greenhouse or controlled environment chamber.

Procedure:

-

Plant Preparation: Grow host plants to a susceptible stage.

-

Fungicide Application: Apply the test compound to the plants at various concentrations. This can be done as a foliar spray, soil drench, or seed treatment, depending on the target disease.

-

Inoculation: After a specified period (to allow for uptake and translocation of the compound), inoculate the plants with a suspension of fungal spores or mycelial fragments.

-

Incubation: Place the plants in a controlled environment with optimal conditions for disease development (e.g., high humidity, specific temperature).

-

Disease Assessment: After a suitable incubation period, assess the disease severity using a rating scale (e.g., percentage of leaf area affected).

-

Analysis: Calculate the disease control efficacy of the test compound relative to an untreated control.[16][17][18]

Caption: Workflow for an in vivo whole plant disease control assay.

Part 4: Resistance Mechanisms and Management

The widespread use of fungicides with a single-site mode of action, such as the QoIs, has led to the development of resistance in some fungal populations.

4.1. Mechanisms of Resistance

The primary mechanism of resistance to QoI fungicides is a target site mutation in the cytochrome b gene.[2] This mutation alters the binding site of the fungicide, reducing its efficacy.

4.2. Resistance Management Strategies

To prolong the effectiveness of quinone-based fungicides, it is crucial to implement resistance management strategies, including:

-

Alternating Fungicides: Rotating the use of fungicides with different modes of action.

-

Tank Mixing: Applying a mixture of fungicides with different modes of action.

-

Adhering to Recommended Application Rates: Using the correct dosage to ensure effective disease control and minimize the selection pressure for resistant individuals.

Conclusion and Future Directions

Quinone-based fungicides are an indispensable tool in the management of plant diseases. Their broad spectrum of activity and highly effective mechanisms of action have made them a staple in many crop protection programs. A thorough understanding of their biological activity, from the molecular level to their performance in the field, is essential for their responsible and sustainable use.

Future research in this area will likely focus on the discovery of novel quinone-based compounds with new modes of action to combat resistance. The integration of advanced techniques such as molecular modeling, high-throughput screening, and genomics will undoubtedly accelerate the development of the next generation of fungicides, ensuring the continued protection of our global food supply.

References

- Mitani, S., Araki, S., Takii, Y., Ohshima, T., Matsuo, N., & Miyoshi, H. (2001). Antifungal Activity of the Novel Fungicide Cyazofamid against Phytophthora infestans and Other Plant Pathogenic Fungi in Vitro. Pest Management Science, 57(12), 1147-1153.

-

ResearchGate. (n.d.). Synthesis and In Vivo Fungicidal Activity of Some New Quinoline Derivatives against Rice Blast. Retrieved from [Link]

- Lall, N., & Meyer, J. J. M. (1999). In vitro inhibition of drug-resistant and drug-sensitive strains of Mycobacterium tuberculosis by ethnobotanically selected South African plants. Journal of Ethnopharmacology, 66(3), 347-354.

-

MDPI. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Retrieved from [Link]

-

MDPI. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Retrieved from [Link]

- Lown, J. W. (1983). The mechanism of action of quinone antibiotics. Molecular and Cellular Biochemistry, 55(1), 17-40.

-

PubMed Central. (2023). Antifungal activity against Fusarium oxysporum of quinolizidines isolated from three controlled-growth Genisteae plants. Retrieved from [Link]

-

Celtarys Research. (n.d.). Biochemical assays in drug discovery and development. Retrieved from [Link]

-

MDPI. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp.. Retrieved from [Link]

-

PubMed Central. (2022). Bioinoculant-induced plant resistance is modulated by interactions with resident soil microbes. Retrieved from [Link]

-

PubMed Central. (2018). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Retrieved from [Link]

-

PubMed Central. (2022). Flavonoids a Bioactive Compound from Medicinal Plants and Its Therapeutic Applications. Retrieved from [Link]

-

PubMed Central. (2022). In vitro and in vivo antimicrobial activity of the fungal metabolite toluquinol against phytopathogenic bacteria. Retrieved from [Link]

-

YouTube. (2024, March 21). Quintozene Fungicide: Effective Protection Against Fungal Diseases. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2017). Molecular Docking Studies of Quinones against Human Inducible Nitric Oxide Synthase (iNOS). Retrieved from [Link]

-

RSC Publishing. (2020). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. Retrieved from [Link]

-

University of California, Division of Agriculture and Natural Resources. (n.d.). Fungicide Theory of Use and Mode of Action. Retrieved from [Link]

-

PubMed. (2024). Genome-wide association study, combined with bulk segregant analysis, identify plant receptors and defense related genes as candidate genes for downy mildew resistance in quinoa. Retrieved from [Link]

-

Nuvisan. (n.d.). Expert target identification & validation services for drug discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Docking Studies on the Binding of Quinoline Derivatives and Hematin to Plasmodium Falciparum Lactate Dehydrogenase. Retrieved from [Link]

-

MDPI. (2022). Advances on Bioactive Metabolites with Potential for the Biocontrol of Plant Pathogenic Bacteria. Retrieved from [Link]

-

PubMed. (2018). Spatio-Temporal Variation of Alkaloids in Annona Purpurea and the Associated Influence on Their Antifungal Activity. Retrieved from [Link]

-

EBSCO. (n.d.). Mechanisms of action in antifungal drugs | Research Starters. Retrieved from [Link]

-